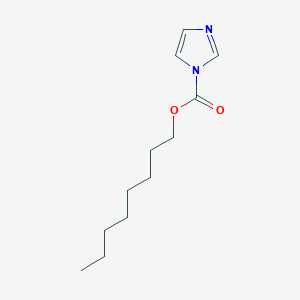
4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile is an organic compound with a complex structure that includes both hydrazinyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile typically involves the reaction of 2,2-diphenylhydrazine with 3,5-dinitrobenzonitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 4-(2,2-Diphenylhydrazinyl)-3,5-diaminobenzonitrile.
Scientific Research Applications
4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzenesulfonic acid
- 2,2-Diphenyl-1-picrylhydrazyl
Uniqueness
4-(2,2-Diphenylhydrazinyl)-3,5-dinitrobenzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
207225-24-9 |
|---|---|
Molecular Formula |
C19H13N5O4 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
4-(2,2-diphenylhydrazinyl)-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C19H13N5O4/c20-13-14-11-17(23(25)26)19(18(12-14)24(27)28)21-22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,21H |
InChI Key |
NPWBPAMPKBJBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)






![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)


